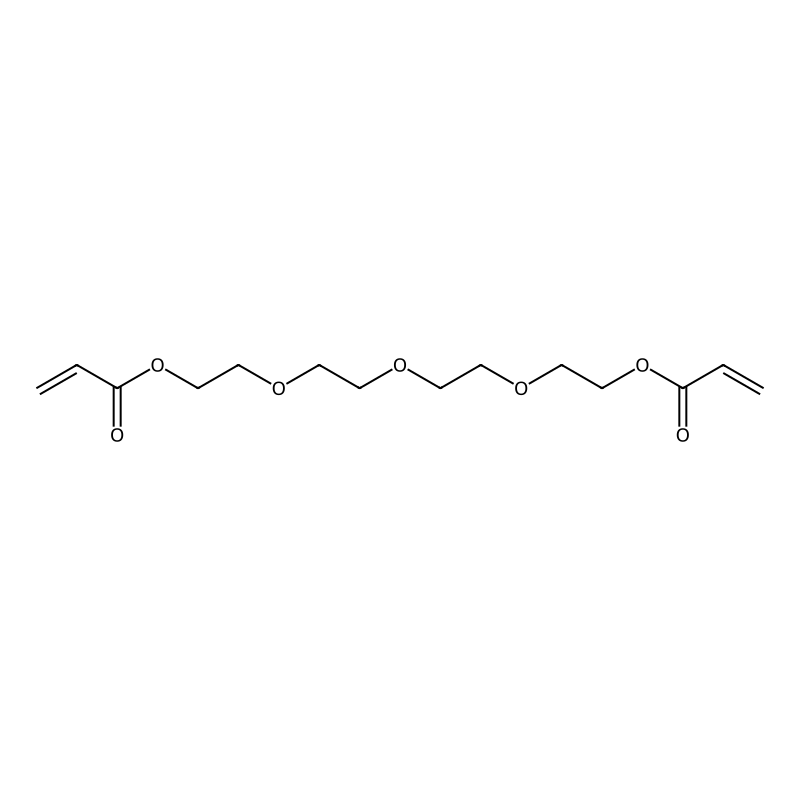

Tetraethylene glycol diacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Polymer Synthesis and Material Development:

As a Crosslinking Agent

TEGDA acts as a crosslinking agent in the formation of polymers by creating covalent bonds between polymer chains. This enhances the mechanical strength, thermal stability, and other desirable properties of the resulting polymer networks. Studies have explored TEGDA's effectiveness in crosslinking various polymers, including hydrogels, conducting polymers, and biocompatible polymers for drug delivery applications.

Development of Functional Materials

TEGDA's hydrophilic nature and presence of functional acrylate groups make it suitable for developing various functional materials. For instance, TEGDA-based hydrogels have been investigated for their potential applications in tissue engineering, drug delivery, and biosensors.

Electrolyte Development:

- Lithium-ion Battery Electrolytes: TEGDA is a promising material for developing gel polymer electrolytes (GPEs) for lithium-ion batteries due to its good ionic conductivity, electrochemical stability, and ability to form stable polymer networks. Research has shown that TEGDA-based GPEs exhibit improved performance compared to traditional liquid electrolytes, offering potential for the development of safer and more efficient lithium-ion batteries.

Other Research Applications:

Photopolymerization Studies

TEGDA's ability to undergo rapid polymerization upon exposure to light makes it valuable for studying photopolymerization processes. Researchers utilize TEGDA in various studies to understand the mechanisms of light-induced polymerization, develop new photoinitiator systems, and design photoresponsive materials.

Biomedical Research

TEGDA finds applications in various areas of biomedical research due to its biocompatibility and ability to modify the properties of biomaterials. Studies have explored TEGDA for applications in cell encapsulation, drug delivery, and tissue engineering.

Tetraethylene glycol diacrylate is an organic compound with the molecular formula C₁₄H₂₂O₇ and a molecular weight of approximately 302.32 g/mol. It appears as a pale yellow liquid and is characterized by its acrylate functional groups, which confer unique properties that make it valuable in various applications. This compound is insoluble in water and flammable, necessitating careful handling and storage conditions, typically in a refrigerator to prevent degradation or hazardous reactions .

TetEGDA does not have a direct biological effect. However, its role lies in the formation of hydrogels. During hydrogel preparation, TetEGDA crosslinks with other molecules, such as functionalized PEGs, creating a three-dimensional network that can trap water molecules within its structure []. This network provides the hydrogel with its characteristic properties, such as swelling ability and mechanical strength.

TetEGDA is a hazardous material and should be handled with appropriate precautions.

- Skin and Eye Irritation: TetEGDA can cause severe skin burns and eye damage upon contact [].

- Inhalation Hazard: Inhalation of TetEGDA vapors can irritate the respiratory system.

- Aquatic Toxicity: TetEGDA is toxic to aquatic organisms and may cause long-term adverse effects in the environment.

Safety precautions include:

- Wearing gloves, protective clothing, eye protection, and a respirator when handling TetEGDA.

- Working in a well-ventilated area.

- Avoiding contact with skin, eyes, and clothing.

- Properly disposing of waste according to local regulations.

- Polymerization: The presence of two acrylate groups allows for radical polymerization, leading to the formation of cross-linked polymers. This reaction can be initiated by heat, light, or chemical initiators.

- Esterification: It can react with alcohols to form esters, which can modify its properties for specific applications.

- Michael Addition: The compound can participate in Michael addition reactions with nucleophiles, expanding its utility in synthetic organic chemistry.

These reactions are crucial for its use in creating various polymeric materials and coatings.

Tetraethylene glycol diacrylate can be synthesized through several methods:

- Esterification Reaction: This method involves the reaction of tetraethylene glycol with acrylic acid in the presence of a catalyst. The reaction typically requires heating under reflux conditions to facilitate the formation of the diacrylate.

- Transesterification: Another approach involves the transesterification of other acrylates with tetraethylene glycol under controlled conditions.

- Direct Acrylation: Tetraethylene glycol can be directly reacted with acrylic acid using coupling agents to enhance yield and purity.

These synthesis methods allow for varying degrees of control over the molecular weight and degree of polymerization.

Interaction studies involving tetraethylene glycol diacrylate focus on its compatibility with other materials and its behavior under different environmental conditions. Research indicates that when combined with other monomers or polymers, it can enhance mechanical properties and thermal stability. Additionally, studies on its interactions with biological systems are essential for assessing safety in biomedical applications.

Tetraethylene glycol diacrylate shares similarities with other acrylate compounds but has unique features that set it apart. Below are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Diethylene Glycol Diacrylate | C₁₂H₁₈O₄ | Lower molecular weight; less viscous |

| Triethylene Glycol Diacrylate | C₁₄H₂₂O₆ | Similar structure; fewer cross-linking sites |

| Polyethylene Glycol Diacrylate | C₈H₁₄O₄ | Higher solubility; used in hydrophilic applications |

| Hexaethylene Glycol Diacrylate | C₁₈H₃₀O₈ | Higher molecular weight; enhanced mechanical strength |

Tetraethylene glycol diacrylate's unique balance between viscosity, reactivity, and polymerization potential makes it particularly valuable for applications requiring durable yet flexible materials.

TEGDA’s development traces back to early polymer chemistry advancements, particularly in crosslinking strategies for hydrogels. The synthesis of polyethylene glycol (PEG) derivatives, such as diacrylates, gained traction in the mid-20th century due to their compatibility with radical polymerization. TEGDA’s tetraethylene glycol backbone, first reported in the 1980s, provided a hydrophilic spacer between reactive acrylate groups, enabling controlled crosslinking density in 3D networks. Early studies highlighted its role as a photopolymerizable monomer in producing biocompatible hydrogels, setting the stage for modern applications in tissue engineering.

Key Historical Milestones

Academic Significance and Research Trends

TEGDA’s academic prominence stems from its adaptability in diverse fields. Below are its primary research domains:

Hydrogel Engineering

TEGDA serves as a crosslinker in poly(ethylene glycol) diacrylate (PEGDA) hydrogels, enabling tunable mechanical properties. Recent studies emphasize its role in:

- Microstructural modeling: Understanding entropic elasticity and polyacrylate (PA) rod interactions in PEGDA networks.

- Swelling behavior: Investigating osmotic pressure and network topology in responsive hydrogels.

Composite Materials

TEGDA’s compatibility with cellulose nanocrystals (CNCs) and chitosan has driven innovations in:

- Bioprinted scaffolds: CNC-reinforced PEGDA hydrogels exhibit shape-memory properties, critical for tissue repair.

- Mucoadhesive polymers: Thiol-ene click reactions with chitosan enhance drug retention in mucosal delivery systems.

Drug Delivery Systems

TEGDA-based hydrogels are explored for controlled-release applications due to their:

- Pore-size modulation: Adjustable crosslinking density influences drug diffusion kinetics.

- Stimuli responsiveness: pH- or temperature-sensitive networks for targeted therapies.

Evolution of TEGDA Research Methodologies

Methodological advancements have expanded TEGDA’s utility across disciplines:

Synthesis and Characterization

- Radical polymerization: UV-initiated crosslinking remains dominant, with triethanolamine or N,N,N,N-tetramethylethylenediamine as activators.

- Structural analysis: Fourier-transform infrared (FT-IR) and NMR spectroscopy validate conjugation in chitosan-PEGDA hybrids.

Computational Modeling

- Microstructural simulations: Worm-like chain models predict stress-strain behavior in hydrogels, correlating experimental data with theoretical frameworks.

Formulation Techniques

- **Suspension polymer

Biocompatible Tetraethylene Glycol Diacrylate-Based Resins

Non-Cytotoxic Formulation Development

Tetraethylene glycol diacrylate has emerged as a promising biocompatible polymer for various biomedical applications, with significant research focused on developing non-cytotoxic formulations. The development of biocompatible tetraethylene glycol diacrylate-based resins represents a critical advancement in biomaterial science, particularly for applications requiring direct cell contact.

The most significant breakthrough in non-cytotoxic formulation development has been the introduction of avobenzone-tetraethylene glycol diacrylate resin systems. These formulations demonstrate exceptional biocompatibility in their as-printed state, eliminating the need for extensive post-processing treatments that were previously required with traditional photoinitiator systems. The avobenzone-based formulations exhibit cell viability rates of 87.9±5.3% when tested with endothelial cells, significantly surpassing the biocompatibility threshold of 70% established by international standards.

Formulation Optimization Strategies

Research has demonstrated that the molecular weight of tetraethylene glycol diacrylate significantly influences biocompatibility outcomes. Studies comparing different molecular weight variants show that tetraethylene glycol diacrylate with molecular weights ranging from 700 to 3400 Da exhibit varying degrees of biocompatibility. Lower molecular weight variants (700-1000 Da) demonstrate enhanced crosslinking density but may require careful concentration optimization to maintain cell viability, while higher molecular weight variants (3400 Da) provide better flexibility and reduced cytotoxicity.

The incorporation of bioactive additives has proven essential for enhancing the biocompatibility of tetraethylene glycol diacrylate-based resins. Successful formulations often include hydrophilic polymers such as polyethylene glycol chains, which improve water content and reduce the potential for inflammatory responses. These hybrid formulations typically maintain cell viability above 80% across various cell lines, including human umbilical vein endothelial cells, fibroblasts, and mesenchymal stem cells.

Photoinitiator Selection and Optimization

The choice of photoinitiator represents a critical factor in developing non-cytotoxic tetraethylene glycol diacrylate formulations. Traditional photoinitiators such as 2-nitrophenyl phenyl sulfide have been associated with significant cytotoxicity, requiring extensive post-processing washing procedures to achieve acceptable biocompatibility levels. In contrast, avobenzone-based photoinitiator systems demonstrate inherent biocompatibility, with cells maintaining viability rates comparable to tissue culture polystyrene controls.

Lithium phenyl-2,4,6-trimethylbenzoylphosphinate has emerged as another promising photoinitiator for tetraethylene glycol diacrylate systems, offering rapid polymerization kinetics while maintaining excellent biocompatibility profiles. These formulations demonstrate cell viability rates exceeding 85% across multiple cell lines when tested according to ISO 10993-5 standards.

Concentration-Dependent Biocompatibility

Systematic studies have revealed that tetraethylene glycol diacrylate concentration significantly influences biocompatibility outcomes. Research demonstrates that formulations containing 10-20% (w/v) tetraethylene glycol diacrylate maintain optimal biocompatibility while providing sufficient mechanical properties for biomedical applications. Higher concentrations (30-40% w/v) result in decreased cell viability due to increased crosslinking density and reduced nutrient transport.

The relationship between polymer concentration and biocompatibility follows a biphasic pattern, with optimal cell viability observed at intermediate concentrations that balance mechanical integrity with biological performance. This concentration-dependent behavior has been consistently observed across various cell lines, including chondrocytes, osteoblasts, and endothelial cells.

Cell-Material Interaction Studies

Comprehensive investigations into cell-material interactions with tetraethylene glycol diacrylate-based systems have revealed complex relationships between surface properties, mechanical characteristics, and cellular responses. These studies have provided fundamental insights into how cells interact with synthetic polymer networks and have guided the development of optimized biocompatible formulations.

Surface Adhesion Characteristics

Cell adhesion to tetraethylene glycol diacrylate surfaces demonstrates significant dependence on surface modification strategies. Unmodified tetraethylene glycol diacrylate surfaces exhibit inherently low cell adhesion properties, with adherent cell densities typically below 10% of those observed on tissue culture polystyrene controls. This low adhesion characteristic, while challenging for some applications, proves advantageous for spheroid formation and ultra-low adhesion applications.

Surface modification with arginine-glycine-aspartic acid peptide sequences dramatically enhances cell adhesion capabilities. Studies demonstrate that incorporation of 1-5 mM arginine-glycine-aspartic acid peptides into tetraethylene glycol diacrylate networks increases cell adhesion by 300-500% compared to unmodified surfaces. This enhancement occurs through specific integrin-mediated binding mechanisms that promote cell spreading and cytoskeletal organization.

Plasma Treatment Effects

Plasma treatment represents a highly effective method for enhancing cell-material interactions with tetraethylene glycol diacrylate surfaces. Short plasma exposures (1-2 minutes) significantly increase surface hydrophilicity and introduce functional groups that promote cell adhesion. Following plasma treatment, cell coverage on tetraethylene glycol diacrylate surfaces increases from less than 5% to over 60% of control levels.

The mechanism of plasma-induced enhancement involves the introduction of oxygen-containing functional groups on the polymer surface, which facilitate protein adsorption and subsequent cell attachment. This surface modification technique proves particularly valuable for applications requiring controlled cell adhesion without the need for complex chemical modifications.

Mechanical Properties and Cellular Response

Research has established clear relationships between the mechanical properties of tetraethylene glycol diacrylate hydrogels and cellular responses. Studies demonstrate that cells exhibit distinct morphological and functional responses to substrates with different elastic moduli. Soft tetraethylene glycol diacrylate hydrogels (0.1-1 kPa) promote spheroid formation and maintain rounded cell morphologies, while stiffer formulations (5-50 kPa) encourage cell spreading and cytoskeletal development.

The mechanical microenvironment significantly influences cell proliferation rates and functional outputs. Hepatocytes cultured on softer tetraethylene glycol diacrylate hydrogels demonstrate enhanced albumin secretion and cytochrome P450 expression compared to cells on stiffer substrates. This mechanotransduction response highlights the importance of matching scaffold mechanical properties to target tissue characteristics.

Protein Adsorption and Cell Recognition

The interaction between tetraethylene glycol diacrylate surfaces and extracellular matrix proteins plays a crucial role in determining cellular responses. Studies reveal that tetraethylene glycol diacrylate hydrogels demonstrate selective protein adsorption patterns, with preferential binding of fibronectin and vitronectin over other serum proteins. This selective adsorption contributes to the material's biocompatibility and influences subsequent cellular interactions.

Modification of tetraethylene glycol diacrylate networks with extracellular matrix components significantly enhances cell recognition and adhesion. Incorporation of gelatin, collagen, or hyaluronic acid creates hybrid networks that maintain the synthetic polymer's mechanical properties while providing biological recognition sites. These hybrid systems demonstrate improved cell adhesion, proliferation, and differentiation compared to pure tetraethylene glycol diacrylate networks.

Hydrogel Scaffolds for Tissue Engineering

Extracellular Matrix-Mimetic Tetraethylene Glycol Diacrylate Hydrogels

The development of extracellular matrix-mimetic tetraethylene glycol diacrylate hydrogels represents a significant advancement in tissue engineering scaffold design. These biomimetic systems aim to replicate the complex structural and biochemical properties of natural extracellular matrices while maintaining the advantages of synthetic polymer networks.

Biomimetic Design Principles

Extracellular matrix-mimetic tetraethylene glycol diacrylate hydrogels incorporate key structural elements found in natural tissues, including fibrous architecture, hierarchical organization, and dynamic mechanical properties. The design approach focuses on creating networks that provide appropriate mechanical support while allowing for cell-mediated remodeling and tissue development.

The incorporation of collagen-derived peptide sequences into tetraethylene glycol diacrylate networks has proven particularly effective for creating extracellular matrix-mimetic properties. The GPQGIAGQ peptide sequence, derived from collagen type I, provides collagenase-sensitive degradation sites that allow for controlled scaffold remodeling. These peptide-modified networks demonstrate degradation rates that correlate with collagenase concentration, enabling cell-mediated scaffold remodeling.

Structural Characteristics

Extracellular matrix-mimetic tetraethylene glycol diacrylate hydrogels exhibit porous three-dimensional structures that facilitate nutrient transport and waste removal. The average pore size in these hydrogels ranges from 10-100 μm, depending on the crosslinking density and polymer concentration. This pore size range effectively supports cell migration and tissue ingrowth while maintaining mechanical integrity.

The water content of these hydrogels typically ranges from 85-95%, closely matching the hydration levels found in natural tissues. This high water content contributes to the materials' biocompatibility and provides an environment conducive to cell survival and function. The hydrogel networks also demonstrate excellent nutrient and oxygen permeability, supporting cellular metabolic requirements.

Biochemical Functionalization

The integration of bioactive molecules into tetraethylene glycol diacrylate hydrogel networks enhances their extracellular matrix-mimetic properties. Growth factors such as basic fibroblast growth factor, vascular endothelial growth factor, and transforming growth factor-β can be incorporated into the hydrogel matrix through physical entrapment or covalent attachment. These bioactive molecules are released in a controlled manner, providing sustained signaling for tissue development.

Extracellular matrix proteins such as fibronectin, laminin, and collagen can be incorporated into tetraethylene glycol diacrylate networks to provide specific cell binding sites and enhance biocompatibility. These protein-modified hydrogels demonstrate improved cell adhesion, spreading, and differentiation compared to unmodified synthetic networks.

Mechanical Property Optimization

The mechanical properties of extracellular matrix-mimetic tetraethylene glycol diacrylate hydrogels can be tuned to match specific tissue requirements. For soft tissue applications, hydrogels with elastic moduli ranging from 0.1-10 kPa are typically employed, while applications requiring higher mechanical strength utilize formulations with moduli up to 1-2 MPa.

The incorporation of multiple polymer components allows for independent control of mechanical and biological properties. Semi-interpenetrating polymer networks combining tetraethylene glycol diacrylate with hyaluronic acid demonstrate tunable mechanical properties while maintaining excellent biocompatibility and supporting cell spreading and migration.

Cell Adhesion and Migration Studies

Comprehensive studies examining cell adhesion and migration in tetraethylene glycol diacrylate-based hydrogel systems have provided crucial insights into the design requirements for effective tissue engineering scaffolds. These investigations have revealed the importance of surface chemistry, mechanical properties, and three-dimensional architecture in controlling cellular behavior.

Cell Adhesion Mechanisms

Cell adhesion to tetraethylene glycol diacrylate hydrogels occurs primarily through integrin-mediated interactions with incorporated adhesion peptides or adsorbed proteins. The most extensively studied adhesion sequence, arginine-glycine-aspartic acid, promotes cell attachment through αvβ3 and α5β1 integrin binding. Studies demonstrate that arginine-glycine-aspartic acid density significantly influences cell adhesion strength, with optimal concentrations ranging from 1-5 mM depending on the target cell type.

The spatial presentation of adhesion ligands plays a critical role in determining cell adhesion outcomes. Cyclic arginine-glycine-aspartic acid peptides demonstrate enhanced binding affinity compared to linear sequences, resulting in improved cell attachment and spreading. The incorporation of spacer sequences between the adhesion peptide and the polymer backbone further enhances ligand accessibility and binding efficiency.

Migration Dynamics

Cell migration through tetraethylene glycol diacrylate hydrogel networks depends on the balance between adhesive interactions and matrix degradability. Studies using human dermal fibroblasts demonstrate that cell migration rates are maximized in hydrogels with intermediate adhesion ligand densities and moderate crosslinking densities. Excessive adhesion ligand density can impede migration by creating overly strong cell-matrix interactions.

The incorporation of matrix metalloproteinase-sensitive peptide sequences enables cell-mediated matrix degradation, facilitating migration through the hydrogel network. The GPQGIAGQ sequence, sensitive to collagenase cleavage, allows cells to create migration pathways by locally degrading the hydrogel matrix. This degradation-dependent migration closely mimics natural tissue remodeling processes.

Three-Dimensional Migration Patterns

Three-dimensional migration studies reveal distinct patterns of cell movement within tetraethylene glycol diacrylate hydrogel networks. Cells demonstrate both random and directed migration behaviors, depending on the presence of chemical gradients, mechanical property gradients, or architectural features within the hydrogel. The average migration velocity for fibroblasts in optimized tetraethylene glycol diacrylate hydrogels ranges from 10-50 μm/hour, comparable to migration rates observed in natural collagen matrices.

Semi-interpenetrating polymer networks combining tetraethylene glycol diacrylate with hyaluronic acid demonstrate enhanced cell migration capabilities compared to single-component networks. These hybrid systems provide both degradable (hyaluronic acid) and non-degradable (tetraethylene glycol diacrylate) network components, allowing for controlled matrix remodeling while maintaining overall scaffold integrity.

Temporal Dynamics of Cell-Matrix Interactions

Long-term studies of cell-matrix interactions reveal dynamic changes in cell behavior over time scales relevant to tissue engineering applications. Initial cell adhesion typically occurs within 4-24 hours, followed by a period of matrix exploration and remodeling over 1-7 days. Subsequently, cells begin to deposit their own extracellular matrix components, gradually replacing the synthetic scaffold.

The rate of cell-mediated matrix remodeling depends on the degradability of the tetraethylene glycol diacrylate network and the activity of cell-secreted enzymes. Hydrogels incorporating multiple degradation mechanisms (hydrolytic and enzymatic) demonstrate more physiologically relevant remodeling kinetics compared to single-mechanism systems.

3D Bioprinting with Tetraethylene Glycol Diacrylate-Based Materials

High-Resolution Printing Techniques

The application of tetraethylene glycol diacrylate-based materials in high-resolution 3D bioprinting has revolutionized the fabrication of complex tissue engineering constructs and biomedical devices. Advanced printing techniques utilizing these materials have achieved unprecedented resolution and biocompatibility, enabling the creation of intricate structures that closely mimic natural tissue architecture.

Digital Light Processing Applications

Digital Light Processing technology has emerged as a leading method for high-resolution printing of tetraethylene glycol diacrylate-based materials. This technique achieves lateral resolutions of 33-120 μm with layer thicknesses as low as 10 μm, enabling the fabrication of complex microfluidic devices and tissue scaffolds. The rapid polymerization characteristics of tetraethylene glycol diacrylate make it particularly suitable for Digital Light Processing applications, with typical print speeds ranging from 20-140 mm/hour.

Recent developments in Digital Light Processing printing have incorporated novel photoinitiator systems that enhance biocompatibility while maintaining high resolution. The use of visible light photoinitiators, such as camphorquinone and riboflavin, allows for gentler polymerization conditions that preserve the viability of encapsulated cells. These systems demonstrate the ability to print complex geometries with feature sizes below 100 μm while maintaining cell viability above 80%.

Stereolithography Optimization

Stereolithography techniques utilizing tetraethylene glycol diacrylate resins have been optimized for biomedical applications through careful control of exposure parameters and resin composition. The optimal exposure energy for tetraethylene glycol diacrylate-based resins typically ranges from 50-200 mJ/cm², depending on the photoinitiator concentration and desired mechanical properties. Layer adhesion and dimensional accuracy are optimized through precise control of exposure time and intensity.

Advanced stereolithography systems incorporate real-time monitoring of polymerization kinetics to ensure consistent print quality. Photorheological measurements during printing enable dynamic adjustment of exposure parameters, resulting in improved part quality and reduced printing failures. These monitoring systems are particularly valuable for bioprinting applications where cell viability must be preserved throughout the printing process.

Micro-Stereolithography Capabilities

Micro-stereolithography systems utilizing tetraethylene glycol diacrylate resins achieve exceptional resolution, with feature sizes as small as 1-10 μm. These systems employ high-numerical-aperture objectives and precise positioning systems to create intricate microstructures for applications such as microfluidic devices, cell culture platforms, and drug delivery systems. The high reactivity of tetraethylene glycol diacrylate enables rapid polymerization even at these small scales.

The development of flexible tetraethylene glycol diacrylate formulations has expanded the applications of micro-stereolithography to include compliant structures and soft robotics. These flexible resins maintain the high resolution capabilities of traditional formulations while providing elastic moduli ranging from 0.1-10 MPa. The combination of high resolution and tunable mechanical properties makes these systems ideal for creating biomimetic structures.

Two-Photon Polymerization

Two-photon polymerization represents the ultimate in high-resolution 3D printing, with tetraethylene glycol diacrylate-based resins achieving feature sizes below 1 μm. This technique utilizes focused femtosecond laser pulses to initiate polymerization only at the focal point, enabling the creation of true three-dimensional structures without the need for support materials. The high precision of two-photon polymerization makes it ideal for creating complex internal structures and hierarchical architectures.

Recent advances in two-photon polymerization have incorporated biocompatible tetraethylene glycol diacrylate formulations that maintain cell viability during the printing process. These systems utilize low-intensity laser pulses and biocompatible photoinitiators to minimize phototoxicity while maintaining high resolution. The ability to create complex three-dimensional structures with subcellular resolution opens new possibilities for tissue engineering and regenerative medicine applications.

Post-Processing Treatments for Biocompatibility

The development of effective post-processing treatments for tetraethylene glycol diacrylate-based 3D printed structures is crucial for achieving optimal biocompatibility in biomedical applications. These treatments focus on removing unreacted monomers, optimizing surface properties, and enhancing cellular interactions with the printed structures.

Solvent-Based Washing Procedures

Systematic studies have established optimal washing protocols for removing cytotoxic components from 3D printed tetraethylene glycol diacrylate structures. Ethanol-based washing procedures have proven most effective, with 12-hour treatments achieving biocompatibility levels comparable to tissue culture controls. The effectiveness of ethanol washing stems from its ability to extract unreacted monomers and photoinitiator residues while preserving the structural integrity of the printed parts.

Isopropanol washing has emerged as an alternative to ethanol, offering comparable biocompatibility enhancement with reduced processing time. Studies demonstrate that isopropanol treatment for 6-8 hours achieves similar cytotoxicity reduction as 12-hour ethanol treatment. The choice between ethanol and isopropanol depends on the specific resin formulation and the intended application.

Thermal Post-Processing

Thermal treatment following solvent washing further enhances the biocompatibility of tetraethylene glycol diacrylate-based printed structures. Controlled heating at 50-80°C for 2-4 hours promotes additional crosslinking and removes residual solvents. This thermal treatment must be carefully controlled to avoid thermal degradation of the polymer network while achieving optimal biocompatibility.

The combination of solvent washing and thermal treatment results in printed structures with cell viability rates exceeding 85% across multiple cell lines. The thermal treatment also improves the mechanical properties of the printed parts by increasing the degree of crosslinking. However, excessive thermal treatment can lead to brittleness and reduced biocompatibility.

Ultraviolet Post-Curing

Ultraviolet post-curing treatments enhance the mechanical properties and biocompatibility of tetraethylene glycol diacrylate-based printed structures. Controlled UV exposure following printing increases the degree of crosslinking and reduces the concentration of unreacted functional groups. The optimal UV dose typically ranges from 1-5 J/cm², depending on the resin formulation and part geometry.

The wavelength of UV light used for post-curing significantly influences the treatment effectiveness. Broad-spectrum UV sources (280-400 nm) provide the most effective post-curing, while narrow-band sources may leave some photoinitiator residues unreacted. The use of UV-LED sources allows for precise control of the post-curing process and reduces the risk of thermal damage.

Plasma Surface Treatment

Plasma treatment represents a highly effective method for enhancing the biocompatibility of 3D printed tetraethylene glycol diacrylate structures. Short plasma exposures (1-2 minutes) significantly increase surface hydrophilicity and introduce functional groups that promote cell adhesion. The plasma treatment process is compatible with complex geometries and can be applied to printed structures with intricate internal features.

The choice of plasma gas influences the surface modification achieved. Oxygen plasma treatment introduces hydroxyl and carboxyl groups that enhance hydrophilicity and protein adsorption. Argon plasma treatment primarily increases surface roughness and provides mechanical interlocking sites for cell adhesion. Air plasma treatment combines both effects, providing optimal surface modification for most biomedical applications.

Spheroid Formation and 3D Tissue Culture

Ultra-Low Adhesion Surface Development

The development of ultra-low adhesion surfaces using tetraethylene glycol diacrylate-based materials has revolutionized spheroid formation and three-dimensional tissue culture applications. These specialized surfaces prevent cell adhesion while promoting cell-cell aggregation, resulting in the formation of uniform, viable spheroids that closely mimic in vivo tissue organization.

Surface Chemistry Design

Ultra-low adhesion surfaces utilizing tetraethylene glycol diacrylate exploit the inherently low cell adhesion properties of polyethylene glycol-based polymers. The hydrophilic nature of these surfaces creates an unfavorable environment for protein adsorption, which is essential for cell attachment. Unmodified tetraethylene glycol diacrylate surfaces demonstrate cell adhesion rates below 5% of those observed on tissue culture polystyrene controls.

The molecular weight of tetraethylene glycol diacrylate significantly influences the ultra-low adhesion properties of printed surfaces. Higher molecular weight variants (>3000 Da) provide more effective cell repulsion due to increased polymer chain mobility and hydration. The optimal molecular weight range for ultra-low adhesion applications is 3000-5000 Da, which provides excellent cell repulsion while maintaining printability.

Microwell Array Fabrication

Three-dimensional printing of microwell arrays using tetraethylene glycol diacrylate enables precise control over spheroid size and formation kinetics. Square pyramidal microwells with dimensions ranging from 50-500 μm can be fabricated with high precision, allowing for the generation of spheroids with tightly controlled size distributions. The microwell geometry influences spheroid formation dynamics, with conical wells promoting faster aggregation than cylindrical wells.

The surface roughness of printed microwells affects spheroid formation efficiency. Controlled surface roughness (Ra = 1-5 μm) enhances spheroid formation by providing nucleation sites for cell aggregation while maintaining ultra-low adhesion properties. Excessive surface roughness can lead to cell trapping and irregular spheroid formation.

Biocompatibility Optimization

The biocompatibility of ultra-low adhesion tetraethylene glycol diacrylate surfaces is optimized through careful selection of printing parameters and post-processing treatments. The avobenzone photoinitiator system provides the best combination of printability and biocompatibility, with printed surfaces supporting spheroid formation without requiring extensive post-processing. Cell viability in spheroids formed on these surfaces consistently exceeds 85% over 7-day culture periods.

Post-processing treatments for ultra-low adhesion surfaces focus on removing any residual cytotoxic components while preserving the cell-repelling properties. Gentle ethanol washing (4-6 hours) removes unreacted monomers without significantly altering surface chemistry. Excessive washing can increase surface hydrophilicity and reduce the ultra-low adhesion properties.

Spheroid Size Control

The size of spheroids formed on ultra-low adhesion tetraethylene glycol diacrylate surfaces can be controlled through microwell dimensions and cell seeding density. Microwell diameters of 100-200 μm typically produce spheroids with 50-150 μm diameters, depending on the cell type and culture conditions. The relationship between microwell size and spheroid size is linear for most cell types, enabling predictable spheroid production.

Cell seeding density significantly influences spheroid formation kinetics and final size. Optimal seeding densities range from 1000-5000 cells per microwell, depending on the target spheroid size and cell type. Higher seeding densities result in larger spheroids but may compromise spheroid viability due to nutrient limitations.

Cellular Organization in Tetraethylene Glycol Diacrylate Scaffolds

The investigation of cellular organization within tetraethylene glycol diacrylate scaffolds has revealed complex patterns of cell arrangement, differentiation, and tissue formation that closely mimic natural developmental processes. Understanding these organizational principles is crucial for designing effective tissue engineering strategies.

Three-Dimensional Cell Distribution

Cells encapsulated within tetraethylene glycol diacrylate hydrogel scaffolds demonstrate heterogeneous spatial distribution patterns that depend on the mechanical properties and crosslinking density of the scaffold. In softer hydrogels (0.1-1 kPa), cells tend to aggregate into spherical clusters, while stiffer hydrogels (>5 kPa) promote individual cell spreading and network formation. The transition between these two organizational modes occurs at elastic moduli of approximately 2-3 kPa.

The pore size and interconnectivity of tetraethylene glycol diacrylate scaffolds significantly influence cellular organization patterns. Scaffolds with pore sizes of 50-100 μm support cell migration and tissue ingrowth, while smaller pores (<20 μm) restrict cell movement and promote local tissue formation. The optimal pore size for most tissue engineering applications ranges from 75-150 μm.

Cell-Cell Communication Networks

Cellular organization within tetraethylene glycol diacrylate scaffolds involves the establishment of complex communication networks through direct cell-cell contacts and paracrine signaling. Gap junction formation between adjacent cells occurs within 24-48 hours of encapsulation, enabling coordinated cellular responses. The density of gap junctions depends on the local cell density and the mechanical properties of the surrounding scaffold.

Paracrine signaling networks develop over longer time scales (3-7 days) and involve the secretion of growth factors, cytokines, and extracellular matrix components. The diffusion of these signaling molecules through the tetraethylene glycol diacrylate scaffold depends on the crosslinking density and water content. Optimal signaling occurs in scaffolds with intermediate crosslinking densities that balance mechanical support with molecular transport.

Tissue-Specific Organization Patterns

Different cell types demonstrate distinct organizational patterns when cultured within tetraethylene glycol diacrylate scaffolds. Hepatocytes form spherical aggregates with polarized organization, featuring bile canaliculi-like structures in the center and metabolically active cells on the periphery. These hepatocyte spheroids demonstrate enhanced liver-specific functions, including albumin secretion and cytochrome P450 activity.

Mesenchymal stem cells exhibit more variable organizational patterns depending on the local mechanical environment. In soft regions of heterogeneous scaffolds, these cells tend to form compact clusters and maintain stemness markers. In stiffer regions, the cells spread extensively and begin to differentiate along specific lineages.

Temporal Evolution of Organization

The organization of cells within tetraethylene glycol diacrylate scaffolds evolves dynamically over time scales relevant to tissue engineering applications. Initial cell distribution (0-24 hours) is largely determined by the encapsulation process and scaffold architecture. Subsequent organization (1-7 days) involves cell migration, proliferation, and the establishment of cell-cell contacts.

Long-term organizational changes (1-4 weeks) involve extensive extracellular matrix deposition and scaffold remodeling. Cells begin to replace the synthetic tetraethylene glycol diacrylate scaffold with their own extracellular matrix, resulting in the formation of tissue-like structures. The rate of this remodeling process depends on the degradability of the scaffold and the activity of cell-secreted enzymes.

Functional Consequences of Organization

The organizational patterns observed in tetraethylene glycol diacrylate scaffolds have significant functional consequences for tissue engineering applications. Well-organized cellular structures demonstrate enhanced tissue-specific functions, improved mechanical properties, and better integration with host tissues. The ability to control and predict cellular organization is therefore crucial for successful tissue engineering outcomes.

Physical Description

Liquid

XLogP3

Flash Point

LogP

GHS Hazard Statements

H302 (69.54%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (26.49%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (70.86%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (64.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (41.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (30.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (21.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (21.19%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

Computer and electronic product manufacturing

Paint and coating manufacturing

Printing and related support activities

Rubber product manufacturing

2-Propenoic acid, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester: ACTIVE